

# 2-Amino-3,5-dimethylbenzoic Acid: A Versatile Scaffolding for Complex Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Amino-3,5-dimethylbenzoic acid

Cat. No.: B081655

[Get Quote](#)

**Abstract:** **2-Amino-3,5-dimethylbenzoic acid**, a substituted anthranilic acid, has emerged as a crucial building block in modern organic synthesis. Its unique arrangement of an amine, a carboxylic acid, and a sterically hindered, electron-rich aromatic ring provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of its physicochemical properties, reactivity, and its pivotal role in the synthesis of high-value compounds, particularly next-generation agrochemicals. We provide detailed, field-proven protocols and mechanistic insights to empower researchers in leveraging this compound for their synthetic campaigns.

## Core Physicochemical & Safety Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. **2-Amino-3,5-dimethylbenzoic acid** is typically a stable, crystalline solid, but requires specific handling due to its irritant nature.

## Key Properties

All quantitative data for **2-Amino-3,5-dimethylbenzoic acid** has been consolidated in the table below for ease of reference.

Property	Value	Source(s)
CAS Number	14438-32-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	165.19 g/mol	<a href="#">[4]</a>
Appearance	White to cream or brown crystalline powder	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	194-196 °C (lit.)	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	322 °C (Predicted)	<a href="#">[2]</a>
IUPAC Name	2-amino-3,5-dimethylbenzoic acid	<a href="#">[3]</a>
InChI Key	GIMYRAQQQBFFFJ-UHFFFAOYSA-N	<a href="#">[3]</a>
SMILES	CC1=CC(C)=C(N)C(=C1)C(O)=O	<a href="#">[3]</a>

## Safety, Handling, and Storage

Expert Insight: While not classified as hazardous for transport, **2-amino-3,5-dimethylbenzoic acid** is a known irritant.[\[2\]](#) Proper engineering controls and personal protective equipment are non-negotiable for safe handling.

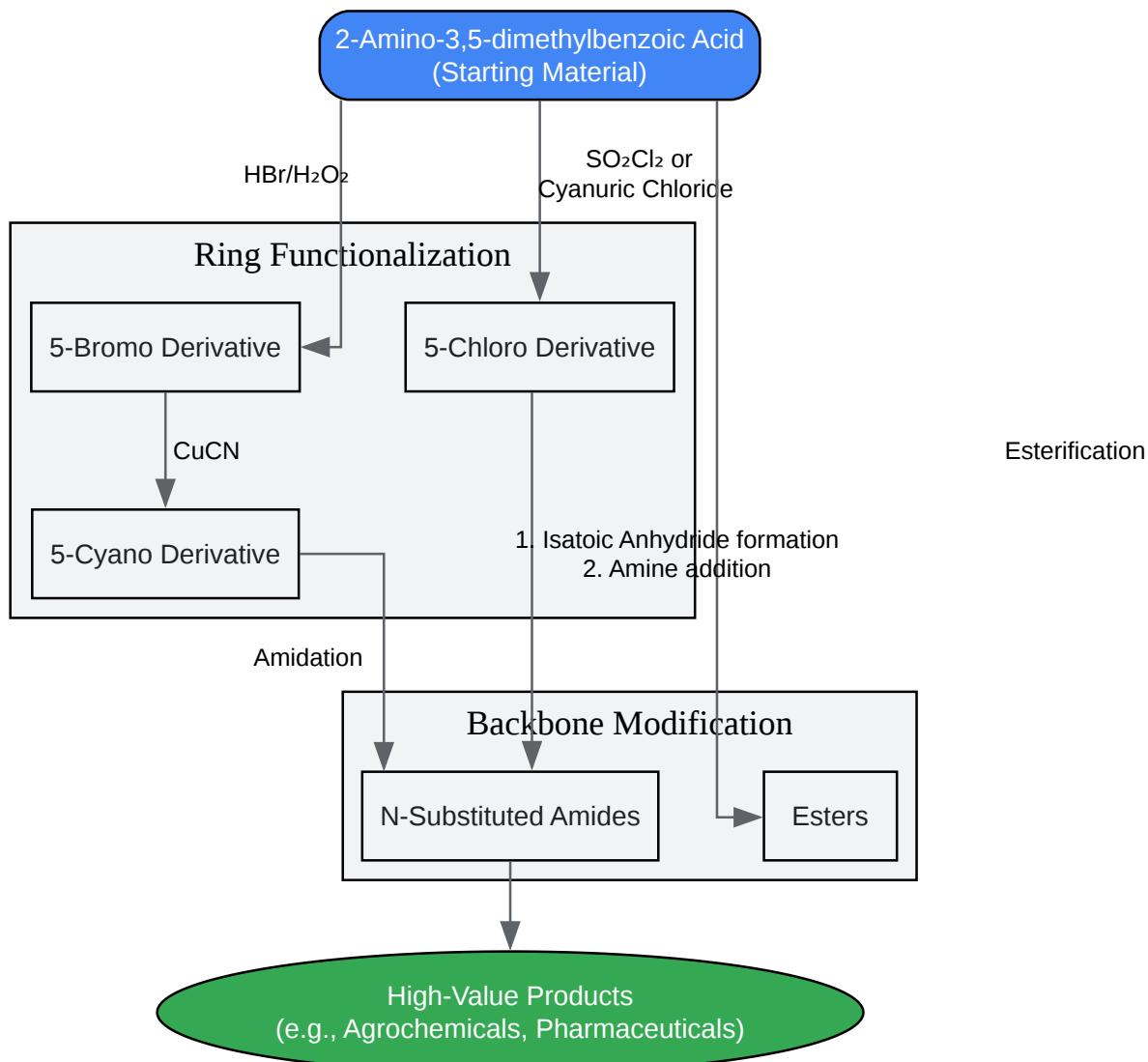
- Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).[\[5\]](#)[\[6\]](#) May cause respiratory irritation (H335).[\[5\]](#) Some suppliers provide more stringent warnings, including suspicion of causing genetic defects, cancer, or reproductive harm, and it is crucial to consult the specific Safety Data Sheet (SDS) from your vendor.[\[7\]](#)
- Handling Protocols:
  - Use only in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[\[5\]](#)

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6]
- Wash hands and any exposed skin thoroughly after handling.[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5] Keep away from strong oxidizing agents.[2]

## The Synthetic Versatility of 2-Amino-3,5-dimethylbenzoic Acid

The synthetic utility of this molecule stems from its three distinct functional regions: the nucleophilic amine, the carboxylic acid, and the activated aromatic ring. The methyl groups provide steric hindrance and electronic effects that can direct reactivity and influence the final conformation of target molecules.

Its most prominent application is as a key intermediate in the synthesis of pharmaceuticals, dyes, and particularly, anthranilamide-class insecticides such as Chlorantraniliprole and Cyantraniliprole.[2][8][9] The synthetic strategies for these complex products often involve sequential modification of the core scaffold.



[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **2-amino-3,5-dimethylbenzoic acid**.

## Core Synthetic Protocols: A Practical Guide

The following protocols are representative of common transformations performed on substituted antranilic acids and are adapted from established industrial processes.

### Protocol 1: Electrophilic Bromination of the Aromatic Ring

The introduction of a halogen at the 5-position is a critical first step for many synthetic routes, enabling subsequent cross-coupling or nucleophilic substitution reactions. A common and effective method utilizes a combination of hydrogen bromide and hydrogen peroxide.[10][11]

Causality Behind Choices:

- **Reagents:** The HBr/H<sub>2</sub>O<sub>2</sub> system is preferred over elemental bromine for its operational simplicity and improved safety profile. It generates bromine in situ, minimizing handling of highly corrosive and volatile Br<sub>2</sub>.
- **Protection:** For this specific transformation, it is often advantageous to first convert the carboxylic acid to an ester. This prevents unwanted side reactions and improves solubility in organic solvents.
- **Temperature Control:** Maintaining the reaction at a controlled temperature (e.g., ~30°C) is crucial to prevent the formation of undesired poly-brominated or oxidative degradation byproducts.[10]

Step-by-Step Methodology (Ester Protection Variant):

- **Esterification:** Convert **2-amino-3,5-dimethylbenzoic acid** to its methyl or ethyl ester using standard conditions (e.g., refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid). Purify the resulting ester by extraction and solvent removal.
- **Reaction Setup:** In a three-necked flask equipped with a thermometer, dropping funnel, and magnetic stirrer, dissolve the 2-amino-3,5-dimethylbenzoate ester in a suitable solvent.
- **Bromination:** Cool the solution to the target temperature. Add aqueous hydrogen bromide (48%) dropwise.[12] Following this, add hydrogen peroxide (30%) dropwise via the dropping funnel, ensuring the temperature does not exceed the set limit.[12]
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Workup:** Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any excess peroxide and bromine.

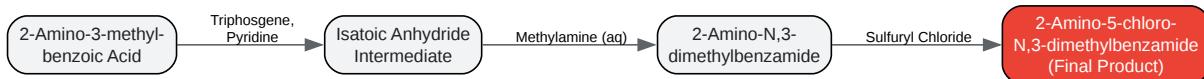
- Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product, 2-amino-5-bromo-3,5-dimethylbenzoate, can be purified by recrystallization from a suitable solvent system like ethanol or methanol to yield the final product.[10]

## Protocol 2: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

This protocol illustrates a multi-step synthesis that modifies all three functional regions of the parent molecule, showcasing its utility in building complex insecticide intermediates.[9][13]

Causality Behind Choices:

- Isatoic Anhydride Formation: Converting the anthranilic acid to an isatoic anhydride using a reagent like triphosgene is a classic strategy. This activates the carboxyl group and protects the amine simultaneously, priming the molecule for selective reaction with a nucleophile.[13]
- Amidation: The subsequent addition of methylamine selectively opens the anhydride ring to form the desired N-methyl benzamide, a key structural motif in many bioactive molecules. [13]
- Chlorination: Using a controlled chlorinating agent like sulfonyl chloride allows for regioselective chlorination at the activated 5-position of the ring.[13]



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a key agrochemical intermediate.

Step-by-Step Methodology:

- Anhydride Formation: In a suitable solvent like methylene chloride, add **2-amino-3,5-dimethylbenzoic acid**. Cool the mixture to 0-10°C. Add pyridine, followed by a solution of triphosgene in methylene chloride, maintaining the low temperature.[13] Allow the reaction to proceed for several hours at room temperature.[13]
- Anhydride Isolation: Quench the reaction with water and cool to precipitate the isatoic anhydride intermediate. Filter the solid, wash with water, and dry thoroughly.[13]
- Amidation: Dissolve the dried anhydride in methylene chloride. Add an aqueous solution of methylamine (e.g., 40%) and stir at room temperature for several hours until the conversion is complete (monitored by TLC/HPLC).[13]
- Workup & Isolation: Add water to the reaction mixture and separate the organic layer. Wash, dry, and concentrate the organic phase to yield the crude 2-amino-N,3-dimethylbenzamide. [13]
- Chlorination: Dissolve the amide product in methylene chloride. Add sulfonyl chloride and stir at room temperature for approximately 3 hours.[13]
- Final Workup: Carefully quench the reaction with water. Adjust the pH to be basic (pH 8.5-9.5) using a lye solution at low temperature (-5 to 5°C).[13] Separate the organic layer, concentrate it, and precipitate the final product by adding a methanol/water mixture.[13]
- Purification: Filter the solid, wash with appropriate solvents (e.g., water, acetonitrile), and dry under vacuum to obtain the pure 2-amino-5-chloro-N,3-dimethylbenzamide.[13]

## Conclusion

**2-Amino-3,5-dimethylbenzoic acid** is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined reactivity and commercially available nature make it an ideal starting point for multi-step syntheses. By understanding the interplay of its functional groups and leveraging the robust protocols available, researchers can efficiently construct novel and complex molecules for applications spanning from crop protection to human health. This guide serves as a foundational resource, providing both the practical steps and the scientific rationale necessary to unlock the full potential of this versatile building block.

## References

- 2-Amino-3,5-dimethylbenzoic Acid
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- 2-Amino-4,5-dimethylbenzoic acid. PubChem. [\[Link\]](#)
- An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP.com. [\[Link\]](#)
- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [\[Link\]](#)
- US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Rel

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-Amino-3,5-dimethylbenzoic acid | 14438-32-5 [chemicalbook.com]
- 2. 2-Amino-3,5-dimethylbenzoic Acid at Best Price - Buy Now [forecastchemicals.com]
- 3. 2-Amino-3,5-dimethylbenzoic acid, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 4. 2-Amino-4,5-dimethylbenzoic acid | C9H11NO2 | CID 266534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 12. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 13. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- To cite this document: BenchChem. [2-Amino-3,5-dimethylbenzoic Acid: A Versatile Scaffolding for Complex Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081655#2-amino-3-5-dimethylbenzoic-acid-as-a-building-block-in-organic-synthesis]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)